5-Methyl-3-phenyl-1,3-oxazolidine
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Overview
Description
5-Methyl-3-phenyl-1,3-oxazolidine is a heterocyclic organic compound that belongs to the oxazolidine family. Oxazolidines are five-membered rings containing both nitrogen and oxygen atoms. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methyl-3-phenyl-1,3-oxazolidine can be synthesized through the condensation of 1,2-amino alcohols with aldehydes or ketones. One common method involves the reaction of 2-amino-2-methyl-1-propanol with benzaldehyde under acidic conditions to form the desired oxazolidine . The reaction typically proceeds at room temperature and can be catalyzed by acids such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-phenyl-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert oxazolidines to amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: Various substituted oxazolidines
Scientific Research Applications
5-Methyl-3-phenyl-1,3-oxazolidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: Oxazolidine derivatives have shown potential as antimicrobial agents and are being investigated for their therapeutic properties.
Mechanism of Action
The mechanism of action of 5-Methyl-3-phenyl-1,3-oxazolidine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-1,3-oxazolidine
- 3-Methyl-2-phenyl-1,3-oxazolidine
- 2-(4-chlorophenyl)-1,3-oxazolidine
Uniqueness
5-Methyl-3-phenyl-1,3-oxazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of a methyl group at the 5-position and a phenyl group at the 3-position enhances its stability and reactivity compared to other oxazolidines. This unique structure makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
73861-82-2 |
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Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
5-methyl-3-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C10H13NO/c1-9-7-11(8-12-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI Key |
VJPMKAHLPYDCHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CO1)C2=CC=CC=C2 |
Origin of Product |
United States |
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